Home > Products > Screening Compounds P2074 > 4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine
4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine -

4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-5077208
CAS Number:
Molecular Formula: C19H27FN2
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of tetrahydropyridines. This compound is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [], a neurotoxin known to induce Parkinsonian symptoms in humans and primates. The presence of the fluorine atom on the phenyl ring and the propyl group on the piperidine ring can influence its pharmacological and toxicological properties compared to MPTP.

Applications
  • Parkinson's Disease Research: This compound's structural similarity to MPTP makes it a potential tool for studying the mechanisms of Parkinson's disease. Researchers could use it to investigate the role of specific enzymes, transporters, or cellular pathways involved in the neurodegenerative process. [, , , ]
  • Neurotoxicity Studies: Understanding the toxicological profile of compounds structurally similar to MPTP is crucial. This compound could be used to investigate its potential neurotoxic effects on different cell types, brain regions, and animal models. [, , , ]
  • Drug Development: The development of novel therapeutic agents for Parkinson's disease is an ongoing effort. This compound could serve as a starting point for designing and synthesizing derivatives with improved pharmacological properties and reduced toxicity. Researchers could explore modifications to its structure to enhance its neuroprotective potential or target specific molecular pathways implicated in the disease. [, , ]
Future Directions
  • In-depth characterization: Conducting comprehensive studies to determine its physical and chemical properties, including solubility, stability, and lipophilicity, is essential. []
  • Evaluating its mechanism of action: Identifying its molecular targets and understanding how it interacts with various cellular pathways, particularly those relevant to dopaminergic neurons, will be crucial. [, ]
  • Assessing its neurotoxic potential: Systematic studies using different cell lines, animal models, and administration routes are necessary to understand its potential neurotoxic effects and underlying mechanisms. [, , ]
  • Investigating its therapeutic potential: Evaluating its efficacy in animal models of Parkinson's disease and other neurodegenerative disorders could reveal potential therapeutic applications. [, , , , , ]
  • Exploring its use in neuroimaging: The presence of a fluorine atom in its structure makes it a potential candidate for radiolabeling with fluorine-18 (18F) for positron emission tomography (PET) studies. This could allow researchers to visualize and quantify its distribution and kinetics in the brain. [, ]

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin known to cause permanent symptoms resembling Parkinson's disease in humans and primates. [] This effect stems from its metabolic conversion into 1-methyl-4-phenylpyridinium (MPP+), which is selectively toxic to dopaminergic neurons in the substantia nigra. [, , , , , , , ] MPTP's mechanism of action involves inhibition of mitochondrial respiration at Complex I. []

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: 1-Methyl-4-phenylpyridinium (MPP+), the toxic metabolite of MPTP, is a potent neurotoxin. [, , , , ] It specifically targets dopaminergic neurons, leading to their destruction and contributing to the development of Parkinsonian symptoms. [, , , ] MPP+'s toxicity stems from its ability to inhibit mitochondrial respiration at Complex I, disrupting cellular energy production. [, , ]

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP)

Compound Description: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) is a major metabolite of haloperidol, an antipsychotic drug. [, , , , ] Like MPTP, HPTP is metabolized to a pyridinium species, HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium), which exhibits neurotoxic properties. [, , ] Chronic exposure to HPTP has been linked to the development of tardive dyskinesia, a movement disorder often associated with long-term use of antipsychotic drugs. []

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+)

Compound Description: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+), a pyridinium metabolite of HPTP, exhibits neurotoxic effects on both dopaminergic and serotonergic systems. [] Studies have shown that HPP+ inhibits mitochondrial respiration in a manner similar to MPP+, suggesting a shared mechanism of neurotoxicity. [] Despite its lower potency compared to MPP+ in some in vivo models, HPP+'s higher lipophilicity might result in greater accumulation in brain tissues, potentially leading to significant neurotoxic effects. []

Properties

Product Name

4-(4-fluorophenyl)-1-(1-propyl-4-piperidinyl)-1,2,3,6-tetrahydropyridine

IUPAC Name

4-(4-fluorophenyl)-1-(1-propylpiperidin-4-yl)-3,6-dihydro-2H-pyridine

Molecular Formula

C19H27FN2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H27FN2/c1-2-11-21-12-9-19(10-13-21)22-14-7-17(8-15-22)16-3-5-18(20)6-4-16/h3-7,19H,2,8-15H2,1H3

InChI Key

RRIKHTKNEXBMNL-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)N2CCC(=CC2)C3=CC=C(C=C3)F

Canonical SMILES

CCCN1CCC(CC1)N2CCC(=CC2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.